

# An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate

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## Compound of Interest

Compound Name:	Methyl 3-(2-aminophenoxy)benzoate
Cat. No.:	B1322956

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## Abstract

This technical whitepaper provides a comprehensive overview of **Methyl 3-(2-aminophenoxy)benzoate**, a chemical intermediate of interest in organic synthesis. The standard IUPAC name for this compound is **methyl 3-(2-aminophenoxy)benzoate**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles. It includes a plausible synthetic pathway, detailed experimental protocols, tabulated physicochemical data from a related compound, and a discussion of potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and organic synthesis.

## Chemical Identity and Properties

**Methyl 3-(2-aminophenoxy)benzoate** is an aromatic ether and an ester. Its structure consists of a methyl benzoate core with a 2-aminophenoxy substituent at the 3-position. While specific experimental data for this compound is not readily available in public literature, properties can be inferred from structurally similar compounds. The table below presents data for a close analog, Methyl 3-(4-amino-2-methylphenoxy)benzoate (CAS 946785-17-7), to provide an estimate of its physicochemical properties.<sup>[1]</sup>

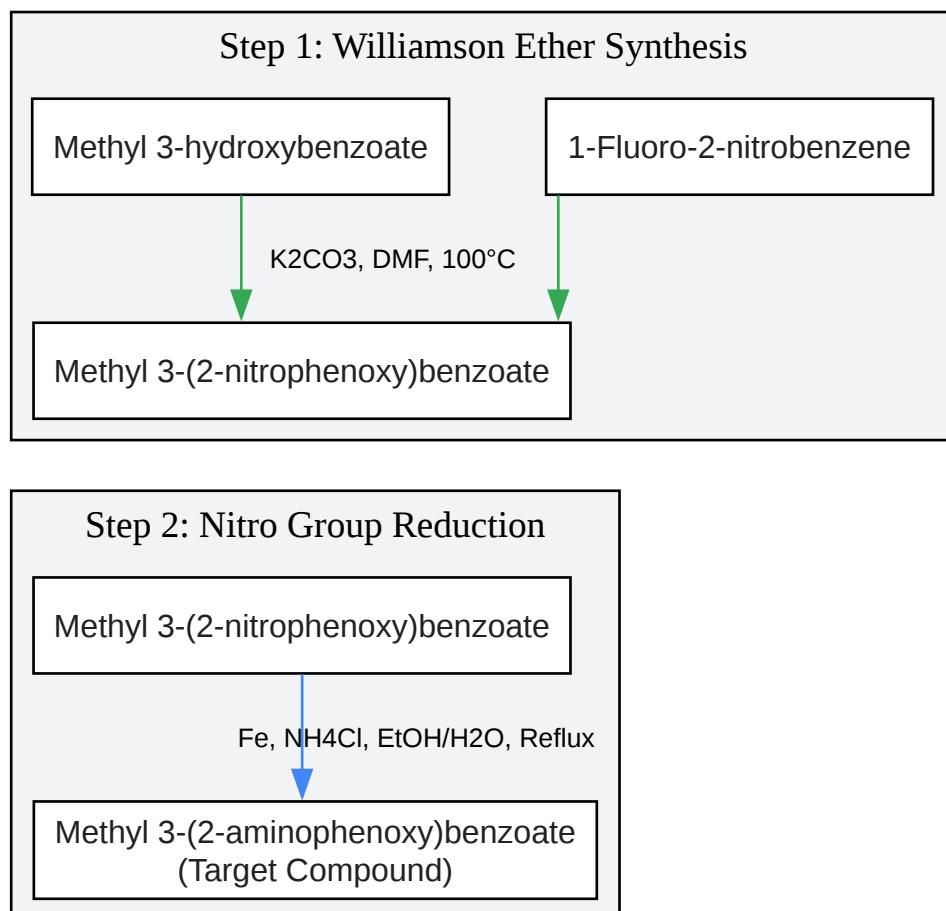
Property	Value	Source
Compound Name	Methyl 3-(4-amino-2-methylphenoxy)benzoate	ChemicalBook <a href="#">[1]</a>
Molecular Formula	C15H15NO3	ChemicalBook <a href="#">[1]</a>
Molecular Weight	257.28 g/mol	ChemicalBook <a href="#">[1]</a>
Predicted Boiling Point	399.7 ± 37.0 °C	ChemicalBook <a href="#">[1]</a>
Predicted Density	1.188 ± 0.06 g/cm³	ChemicalBook <a href="#">[1]</a>

## Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of **Methyl 3-(2-aminophenoxy)benzoate** can be achieved via a two-step process involving a nucleophilic aromatic substitution (Williamson ether synthesis) followed by the reduction of a nitro group. This proposed workflow is based on standard, high-yield organic chemistry reactions.

## Synthesis Workflow Diagram

The logical flow for the proposed synthesis is outlined below, starting from commercially available precursors.



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Caption: Proposed two-step synthesis of **Methyl 3-(2-aminophenoxy)benzoate**.

## Detailed Experimental Protocols

### Step 1: Synthesis of Methyl 3-(2-nitrophenoxy)benzoate

This step involves the reaction of a phenol with an activated aryl halide.

- Reagents and Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1 equivalent), potassium carbonate ( $K_2CO_3$ , 2 equivalents), and anhydrous dimethylformamide (DMF).

- Reaction: Stir the mixture under a nitrogen atmosphere. Add 1-fluoro-2-nitrobenzene (1.1 equivalents) dropwise to the suspension.
- Heating and Monitoring: Heat the reaction mixture to 100°C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
- Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The crude product, Methyl 3-(2-nitrophenoxy)benzoate, can be further purified by recrystallization from ethanol to yield a pale yellow solid.

#### Step 2: Synthesis of **Methyl 3-(2-aminophenoxy)benzoate** (Target Compound)

This step involves the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.

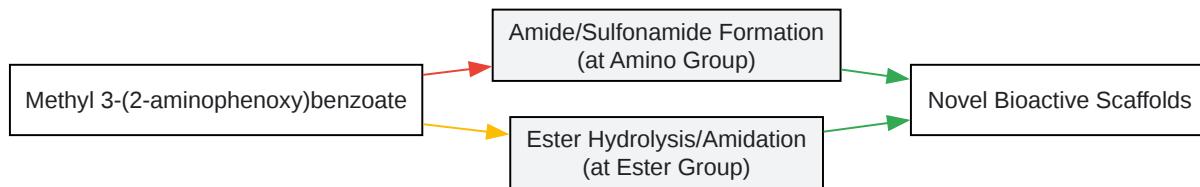
- Reagents and Setup: In a 500 mL round-bottom flask, suspend Methyl 3-(2-nitrophenoxy)benzoate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Reaction: Add ammonium chloride (NH<sub>4</sub>Cl, 4 equivalents) and iron powder (Fe, 5 equivalents) to the suspension.
- Heating and Monitoring: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
- Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
- Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in ethyl acetate and washed with brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate to yield the final product, **Methyl 3-(2-aminophenoxy)benzoate**. Further purification can be achieved by column chromatography on silica gel.

# Potential Applications in Drug Development and Research

While specific biological activities of **Methyl 3-(2-aminophenoxy)benzoate** are not documented, its structure is a scaffold of interest in medicinal chemistry. The aminophenoxy moiety is present in various bioactive molecules. Related compounds, such as methyl 3-aminobenzoate, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

## Logical Pathway for Application

The structural features of the title compound make it a versatile starting material for further chemical elaboration.



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Caption: Potential derivatization pathways for drug discovery.

The primary amine can be readily acylated, sulfonated, or used in cyclization reactions to build heterocyclic systems. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for screening.

## Conclusion

**Methyl 3-(2-aminophenoxy)benzoate** is a compound with significant potential as a building block in organic synthesis. Although direct experimental data is scarce, this guide has provided a robust, plausible synthetic route and detailed protocols based on well-established chemical reactions. The physicochemical properties of a close structural analog have been presented to offer a baseline for its expected characteristics. The versatile functional groups of this molecule

make it an attractive intermediate for creating novel compounds, particularly in the fields of drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its utility in various chemical applications.

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## References

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